Uncinoside B

Description

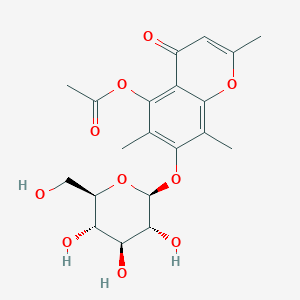

Uncinoside B is a chromone glycoside isolated from the medicinal fern Selaginella uncinata, a plant traditionally used in Chinese herbal medicine for treating infections and inflammatory conditions . Structurally, it is identified as 5-acetoxy-2,6,8-trimethylchromone 7-O-β-D-glucopyranoside, featuring a chromone core substituted with methyl, acetyloxy, and glycosyl groups . Its discovery in 2003 marked a significant advancement in natural product research due to its potent antiviral activity, particularly against respiratory syncytial virus (RSV), with an IC50 of 1.3 µg/mL—significantly lower than the approved drug ribavirin (IC50 ~24 µg/mL) . This compound also exhibits moderate activity against parainfluenza virus type 3 (PIV3) (IC50 = 20.8 µg/mL) .

Properties

Molecular Formula |

C20H24O10 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

[2,6,8-trimethyl-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-5-yl] acetate |

InChI |

InChI=1S/C20H24O10/c1-7-5-11(23)13-18(27-7)8(2)17(9(3)19(13)28-10(4)22)30-20-16(26)15(25)14(24)12(6-21)29-20/h5,12,14-16,20-21,24-26H,6H2,1-4H3/t12-,14-,15+,16-,20+/m1/s1 |

InChI Key |

LWUPJUOQFDZAMI-CTXHMNPMSA-N |

Isomeric SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC(=O)C |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)OC3C(C(C(C(O3)CO)O)O)O)C)OC(=O)C |

Synonyms |

5-acetoxyl-2,6,8-trimethylchromone 7-O-beta-D-glucopyranoside uncinoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Uncinoside A

Uncinoside A, co-isolated with Uncinoside B, shares the same chromone backbone and glycosylation pattern (7-O-β-D-glucopyranoside) but differs at position 5, where a hydroxyl group replaces the acetyloxy group in this compound . This structural variation results in distinct bioactivity:

- Antiviral Potency: Uncinoside A is less potent against RSV (IC50 = 6.9 µg/mL) but slightly more active against PIV3 (IC50 = 13.8 µg/mL) .

Key Insight: The acetyloxy group in this compound enhances lipophilicity and likely improves membrane permeability, contributing to its superior antiviral efficacy .

Biflavonoids from Selaginella Species

While this compound is a chromone glycoside, other Selaginella species produce structurally distinct biflavonoids with antiviral properties:

- Ginkgetin (from S. moellendorffii): Inhibits nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), targeting inflammatory pathways rather than direct antiviral activity .

- 5,7,4′,5”-Tetrahydroxy-7”-methoxy-[3-O-4”’] Biflavone (from S. uncinata): A newly identified biflavonoid with uncharacterized antiviral activity but structural complexity suggesting diverse bioactivity .

Structural Comparison: Unlike biflavonoids, this compound’s chromone-glycoside architecture prioritizes glycan-mediated cellular uptake and targeted inhibition of viral entry or replication .

Chromone Glycosides from Other Medicinal Plants

Mechanistic Differences :

- This compound and A directly inhibit RSV replication, likely by interfering with viral fusion or RNA polymerase activity .

- Chebulagic acid and punicalagin act via virucidal mechanisms , disrupting viral particles and blocking host-cell entry .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Uncinoside B that addresses gaps in pharmacological or biochemical studies?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to structure the question . For example:

- Population: Specific cell lines or model organisms (e.g., "How does this compound affect apoptosis in HepG2 cells?").

- Intervention: Dosage ranges or delivery methods (e.g., "Comparing oral vs. intravenous administration").

- Outcome: Quantifiable endpoints (e.g., "IC50 values for cytotoxicity").

- Ensure the question avoids yes/no formats and aligns with gaps identified in systematic literature reviews .

Q. What are the critical components of a hypothesis-driven experimental design for studying this compound's mechanisms?

- Key Considerations :

- Define independent (e.g., concentration, exposure time) and dependent variables (e.g., gene expression, protein activity) explicitly .

- Include controls (e.g., solvent-only controls, positive/negative controls for assay validation) .

- Pre-test experimental conditions (e.g., pilot studies to optimize dose ranges) to minimize variability .

Q. How should researchers conduct a literature review to contextualize this compound's therapeutic potential?

- Steps :

Use databases like PubMed and Web of Science with search terms combining "this compound" with keywords (e.g., "bioactivity," "pharmacokinetics").

Apply PRISMA guidelines for systematic reviews to avoid bias in study selection .

Critically evaluate conflicting findings (e.g., discrepancies in reported IC50 values) by comparing experimental conditions (e.g., cell culture media, assay protocols) .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methods :

- Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can researchers resolve contradictions in data on this compound's efficacy across different in vitro models?

- Strategies :

- Perform sensitivity analyses to identify variables influencing outcomes (e.g., cell line genetic backgrounds, assay endpoints) .

- Replicate experiments under standardized conditions (e.g., uniform passage numbers for cell lines) .

- Use meta-analysis to pool data from multiple studies, assessing heterogeneity via I² statistics .

- Discuss limitations in the "Results" section, such as batch effects or instrument variability .

Q. What methodologies ensure rigorous validation of this compound's proposed molecular targets?

- Approaches :

- Combine in silico docking studies with in vitro binding assays (e.g., SPR, ITC) .

- Use CRISPR/Cas9 knockout models to confirm target specificity .

- Validate findings with orthogonal techniques (e.g., Western blotting alongside qPCR for protein/mRNA correlation) .

Data Reporting and Ethical Considerations

Q. How should researchers structure a manuscript to highlight this compound's novel findings while addressing data limitations?

- Guidelines :

- Introduction : Link hypotheses to gaps in existing literature, citing seminal studies on related triterpenoids .

- Results : Use tables to summarize dose-response data and statistical comparisons (e.g., p-values, effect sizes) .

- Discussion : Contrast results with prior work, explicitly analyzing contradictions (e.g., "Divergent apoptosis rates may stem from differences in serum-free vs. serum-containing media") .

Q. What ethical and procedural standards apply to preclinical studies involving this compound?

- Requirements :

- Obtain approval from institutional animal care or biosafety committees before initiating studies .

- Adhere to ARRIVE guidelines for reporting animal experiments .

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in the "Acknowledgments" section .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.